Cas no 1706435-92-8 (2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole)

2-{[(Azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole is a heterocyclic compound featuring an imidazole core linked to an azetidine moiety via a methylsulfanyl bridge. This structure combines the reactivity of the imidazole ring with the constrained geometry of the azetidine group, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s sulfur-containing linker enhances its potential for further functionalization, while the nitrogen-rich framework offers opportunities for hydrogen bonding and coordination. Its balanced lipophilicity and steric profile make it suitable for designing bioactive molecules, particularly in targeting enzymes or receptors where rigid, small-ring systems are advantageous. This scaffold is of interest for developing novel pharmacophores with tailored properties.
2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole structure
1706435-92-8 structure
Product Name:2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole
CAS No:1706435-92-8
MF:C8H13N3S
MW:183.273919820786
MDL:MFCD29034805
CID:5151968
PubChem ID:86262218
Update Time:2026-03-03

2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 2-[(3-azetidinylmethyl)thio]-1-methyl-
    • 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole
    • MDL: MFCD29034805
    • Inchi: 1S/C8H13N3S/c1-11-3-2-10-8(11)12-6-7-4-9-5-7/h2-3,7,9H,4-6H2,1H3
    • InChI Key: OHPGZEPAOOLNCN-UHFFFAOYSA-N
    • SMILES: C1(SCC2CNC2)N(C)C=CN=1

Computed Properties

  • Exact Mass: 183.083
  • Monoisotopic Mass: 183.083
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 55.2A^2

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 343.2±34.0 °C at 760 mmHg
  • Flash Point: 161.3±25.7 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

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2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole Suppliers

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(CAS:1706435-92-8)2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:46
Price ($):410.0/1178.0
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Additional information on 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole

Introduction to 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole (CAS No. 1706435-92-8)

2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole, a compound with the chemical identifier CAS No. 1706435-92-8, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic sulfonamide derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound features a fused imidazole ring system linked to an azetidine moiety, which is further substituted with a methylsulfanyl group. This particular arrangement of functional groups imparts distinctive chemical and biological characteristics, making it a promising candidate for further exploration in drug discovery and development.

The structural framework of 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole is characterized by its high degree of complexity and diversity. The presence of both azetidine and imidazole rings creates a scaffold that can interact with biological targets in multiple ways. This dual functionality has been exploited in the design of novel therapeutic agents, particularly those aimed at modulating enzyme activity and receptor binding. The methylsulfanyl group, in particular, serves as a key pharmacophore, contributing to the compound's overall pharmacological profile.

In recent years, there has been growing interest in the development of sulfonamide derivatives as pharmacological agents. Sulfonamides are known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the azetidine ring into this class of compounds has further expanded their potential applications. Azetidine derivatives have shown promise in various preclinical studies due to their ability to interact with biological macromolecules in a unique manner. This has led to the investigation of 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole as a potential lead compound for the development of new drugs.

One of the most compelling aspects of this compound is its potential as an inhibitor of target enzymes involved in disease pathways. For instance, studies have suggested that sulfonamide derivatives can modulate the activity of enzymes such as kinases and phosphodiesterases, which are often implicated in cancer and inflammatory diseases. The specific arrangement of functional groups in 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole may enable it to bind to these enzymes with high affinity and selectivity, thereby blocking their function and alleviating disease symptoms.

The synthesis of 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently. These synthetic strategies not only improve yield but also allow for greater flexibility in modifying the compound's structure for optimization purposes.

The pharmacokinetic properties of 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole are also an area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its potential as a therapeutic agent. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, including good solubility and moderate bioavailability. These characteristics make it an attractive candidate for further development into an oral therapeutic.

In addition to its pharmacological potential, 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole has shown promise in computational modeling studies. Molecular docking simulations have been used to predict how this compound might interact with various biological targets at the atomic level. These simulations provide valuable insights into binding affinities and mechanisms of action, guiding the design of more effective derivatives. By leveraging computational tools alongside experimental data, researchers can accelerate the drug discovery process significantly.

The future direction of research on CAS No. 1706435-92-8 is likely to focus on optimizing its pharmacological properties through structural modifications. By fine-tuning the positions and types of functional groups, scientists aim to enhance its potency, selectivity, and safety profile. Additionally, exploring its potential applications in different therapeutic areas could open up new avenues for treatment modalities.

In conclusion, 2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole (CAS No. 1706435-92-8) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of functional groups and favorable pharmacokinetic properties make it a promising candidate for further exploration in drug discovery and development. As research continues to uncover new applications and optimize its design, this compound is poised to make significant contributions to medicine.

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Amadis Chemical Company Limited
(CAS:1706435-92-8)2-{[(azetidin-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazole
A1070983
Purity:99%/99%
Quantity:1g/5g
Price ($):410.0/1178.0
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